molecular formula C18H20N2O5 B4949300 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine

Cat. No.: B4949300
M. Wt: 344.4 g/mol
InChI Key: LVMPLEZBMMXDOP-UHFFFAOYSA-N
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Description

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 3-(2-phenoxyethoxy)aniline, undergoes nitration to introduce the nitro group at the 4-position.

    Morpholine Introduction: The nitrated intermediate is then reacted with morpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is 4-[4-amino-3-(2-phenoxyethoxy)phenyl]morpholine.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism by which 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]methanol
  • 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]aniline

Uniqueness

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)14-18(17)25-13-12-24-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPLEZBMMXDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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